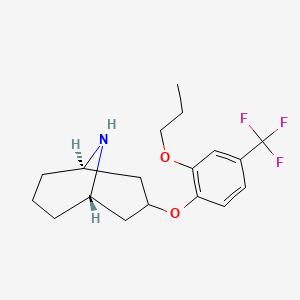
Acynonapyr metabolite C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acynonapyr metabolite C is a derivative of acynonapyr, a novel acaricide discovered by Nippon Soda Co., Ltd. Acynonapyr is known for its high activity against spider mite species in the genera Tetranychus and Panonychus, exhibiting efficacy at all life stages . This compound, with the molecular formula C18H24F3NO2 and a molecular weight of 343.38, is used as a reference material in pesticide and metabolite analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acynonapyr metabolite C involves the substitution of cyclic amines with (hetero)aryl(oxy) moieties. The process begins with the design and synthesis of target molecules, followed by structural optimization to enhance acaricidal activity . Key steps in the synthesis include the use of reagents such as m-chloroperbenzoic acid (m-CPBA) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the stability of the compound and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Acynonapyr metabolite C undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-CPBA.
Reduction: Reaction with reducing agents under controlled conditions.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile and under controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which are used in further research and development of acaricides .
Scientific Research Applications
Acynonapyr metabolite C has a wide range of scientific research applications, including:
Mechanism of Action
Acynonapyr metabolite C exerts its effects by modulating calcium-activated potassium channels (KCa2). This modulation disrupts neurotransmission in spider mites, leading to their immobilization and death . The compound targets specific molecular pathways involved in neurotransmission, making it highly effective against resistant mite species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acynonapyr metabolite C include:
Imazosulfuron: A herbicide used for weed control.
Anilofos: A herbicide used in rice cultivation.
Chlorfenapyr: An insecticide used for pest control.
Uniqueness
This compound is unique due to its high specificity and efficacy against spider mites, particularly those resistant to conventional acaricides. Its novel mode of action and structural optimization make it a valuable tool in the development of new acaricides .
Properties
Molecular Formula |
C18H24F3NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H24F3NO2/c1-2-8-23-17-9-12(18(19,20)21)6-7-16(17)24-15-10-13-4-3-5-14(11-15)22-13/h6-7,9,13-15,22H,2-5,8,10-11H2,1H3/t13-,14+,15? |
InChI Key |
FGLIIEIUQPTMAX-YIONKMFJSA-N |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3 |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


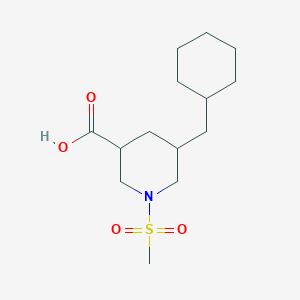
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
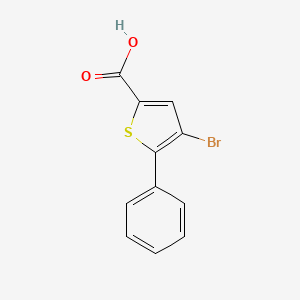
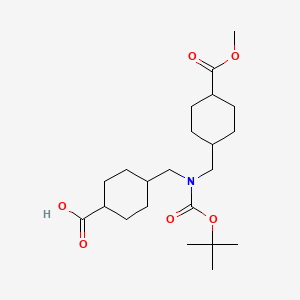
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
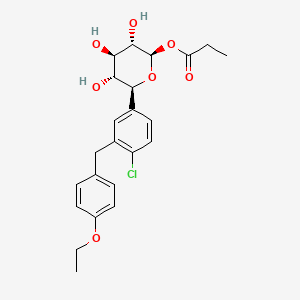
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
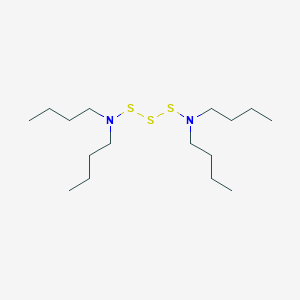
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
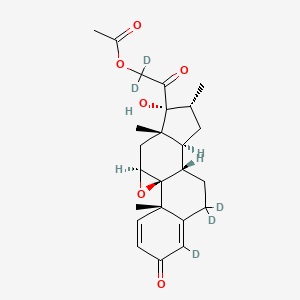
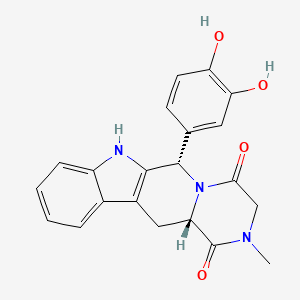
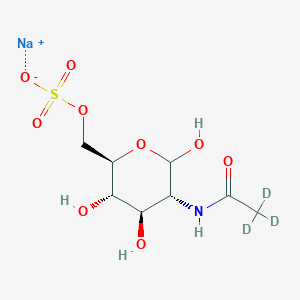
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
